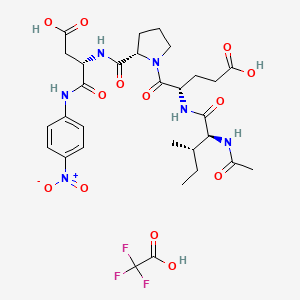

Ac-IEPD-pNA (trifluoroacetate salt)

Description

Significance of Chromogenic Substrates in Protease Activity Assessment

Chromogenic substrates are indispensable tools for assessing the activity of proteases, a class of enzymes that catalyze the breakdown of proteins. nih.govnih.gov These synthetic molecules are designed to mimic the natural substrates of specific proteases. dcfinechemicals.com They consist of a peptide sequence recognized by the target enzyme, linked to a chromophore, a chemical group that releases a colored product upon cleavage. dcfinechemicals.com This color change, which can be measured spectrophotometrically, is directly proportional to the enzyme's proteolytic activity. dcfinechemicals.com The use of chromogenic substrates allows for the quantitative and qualitative identification of enzymes in various laboratory settings, including Western blot, ELISA, and immunohistochemistry. dcfinechemicals.com

The primary advantage of using chromogenic substrates lies in their ability to provide a simple and continuous assay for enzyme activity. nih.govresearchgate.net The release of the chromogenic group, often p-nitroaniline (pNA), can be monitored in real-time, allowing for kinetic analysis of the enzymatic reaction. nih.govresearchgate.net This method is highly sensitive and can be used to determine the activity of small quantities of enzymes. tandfonline.com

Overview of Ac-IEPD-pNA as a Prototypical Peptide Substrate for Aspartate-Directed Proteases

Ac-IEPD-pNA, also known as N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate (B77799) salt, is a specific chromogenic substrate designed to be cleaved by certain aspartate-directed proteases. biomol.combioscience.co.uk These enzymes, which include members of the caspase family and granzyme B, play crucial roles in programmed cell death (apoptosis) and immune responses. nih.govechelon-inc.com

The tetrapeptide sequence, Ile-Glu-Pro-Asp (IEPD), is preferentially recognized and cleaved by enzymes like caspase-8 and granzyme B. glpbio.com Upon cleavage of the peptide bond C-terminal to the aspartic acid residue, the colorless substrate releases the yellow chromophore p-nitroaniline (pNA). The amount of pNA released can be quantified by measuring the absorbance of light at a wavelength of 405 nm. glpbio.com This allows for a direct and quantitative measurement of the enzymatic activity of the target protease. glpbio.com

Ac-IEPD-pNA is particularly useful for studying the activity of granzyme B, a serine protease found in cytotoxic T-lymphocytes and natural killer (NK) cells that is a key mediator of apoptosis. nih.govmerckmillipore.com It is also recognized as a substrate for caspase-8, an initiator caspase in the apoptotic signaling cascade. medchemexpress.com

Table 1: Physicochemical Properties of Ac-IEPD-pNA (trifluoroacetate salt)

| Property | Value | Source |

| Synonyms | Ac-Ile-Glu-Pro-Asp-p-nitroanilide, Caspase-8 Chromogenic Substrate, Granzyme B Substrate VIII | bioscience.co.ukglpbio.com |

| Molecular Formula | C₂₈H₃₈N₆O₁₁ • XCF₃COOH | glpbio.com |

| Molecular Weight | 634.6 g/mol | glpbio.com |

| Purity | ≥95% | bioscience.co.uk |

| Solubility | DMSO: 1 mg/ml | glpbio.com |

Table 2: Kinetic Parameters of Ac-IEPD-pNA

| Enzyme | Kinetic Parameter | Value | Source |

| Granzyme B | kcat/Km | 66,600 M⁻¹s⁻¹ | merckmillipore.com |

Historical Context and Evolution of pNA-Based Substrates

The use of synthetic substrates in protease research has a long history, with early studies on enzymes like trypsin and chymotrypsin (B1334515) dating back to the early 20th century. nih.gov The development of p-nitroanilide (pNA) as a chromogenic leaving group was a significant advancement. The discovery that proteases could cleave the amide bond between a peptide and pNA, releasing a colored product, paved the way for the creation of a wide range of specific chromogenic substrates. tandfonline.comnih.gov

Initially, simple amino acid-pNA conjugates were used. peptanova.de Over time, more complex and specific peptide sequences were incorporated to target individual proteases with greater selectivity. nih.gov The elucidation of the preferred cleavage sites for various proteases, including the caspase family, was a critical step in this evolution. nih.govresearchgate.net This knowledge allowed for the rational design of substrates like Ac-DEVD-pNA for caspase-3 and -7, and Ac-IEPD-pNA for caspase-8 and granzyme B. nih.govresearchgate.net The synthesis of these peptide substrates was traditionally performed using solid-phase synthesis, though solution-phase methods have also been developed for larger scale production. nih.govresearchgate.net

The development of pNA-based substrates has been instrumental in advancing our understanding of protease function in numerous biological processes, from blood coagulation and fibrinolysis to apoptosis and inflammation. nih.govresearchgate.net These substrates continue to be widely used in both basic research and clinical diagnostics. dcfinechemicals.com

Structure

2D Structure

Properties

Molecular Formula |

C30H39F3N6O13 |

|---|---|

Molecular Weight |

748.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H38N6O11.C2HF3O2/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45;3-2(4,5)1(6)7/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39);(H,6,7)/t15-,19-,20-,21-,24-;/m0./s1 |

InChI Key |

WIDZNAURMGQRCO-QIWSZQIESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular Mechanisms of Ac Iepd Pna Proteolytic Cleavage

Enzymatic Hydrolysis of the Ile-Glu-Pro-Asp (IEPD) Peptide Sequence

The core of Ac-IEPD-pNA's function lies in the enzymatic hydrolysis of its peptide backbone. Proteases are enzymes that catalyze the cleavage of peptide bonds in other proteins and peptides through hydrolysis, a reaction where a water molecule is used to break the bond. nih.govnih.gov The specificity of a protease is determined by its ability to recognize and bind to a particular sequence of amino acids.

Ac-IEPD-pNA is designed to be a target for granzyme B and caspase-8, which show a preferential recognition for the amino acid sequence Ile-Glu-Pro-Asp (IEPD). biomol.com The enzymatic reaction involves the cleavage of the peptide bond between the aspartic acid (Asp) residue and the p-nitroanilide (pNA) group. This highly specific cleavage event is the central mechanism that liberates the pNA chromophore. The reaction is catalyzed within the active site of the enzyme, where the IEPD sequence of the substrate fits precisely. researchgate.net

Spectrophotometric Quantification of p-nitroanilide (pNA) Release

The cleavage of Ac-IEPD-pNA by an appropriate enzyme, such as granzyme B or caspase-8, results in two products: the acetylated peptide Ac-IEPD and the free chromophore p-nitroanilide (pNA). sigmaaldrich.com While the intact substrate is essentially colorless, the released pNA molecule has a distinct yellow color and exhibits strong absorbance of light at a specific wavelength. sigmaaldrich.comsigmaaldrich.com

The rate of the enzyme-catalyzed reaction is directly proportional to the rate of pNA release. Therefore, by measuring the increase in the amount of free pNA over time, the activity of the protease can be accurately quantified. echelon-inc.comnih.gov This principle forms the basis of a continuous kinetic assay for enzyme activity.

The quantification of released pNA is achieved through spectrophotometry. sigmaaldrich.com p-Nitroanilide has a high molar absorptivity at a wavelength of 405 nm. sigmaaldrich.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

In a typical assay, the Ac-IEPD-pNA substrate is incubated with the enzyme solution. sigmaaldrich.com As the enzyme cleaves the substrate, the concentration of free pNA in the solution increases, leading to a corresponding increase in absorbance at 405 nm. echelon-inc.com This change in absorbance is monitored over time using a spectrophotometer or a microplate reader. sigmaaldrich.com

To determine the exact amount of pNA released, a standard curve is typically generated using known concentrations of free p-nitroaniline. sigmaaldrich.com This allows for the conversion of the measured absorbance values into the molar amount of product formed, enabling the calculation of the enzyme's activity in units such as nmol of pNA released per minute. sigmaaldrich.com

Table 1: Example of a p-Nitroaniline Standard Curve This interactive table illustrates the relationship between the concentration of pNA and the absorbance at 405 nm, which is used to calculate enzyme activity.

| nmol pNA per well | pNA std 200 µM (µl per well) | Buffer (µl per well) | Expected Absorbance at 405 nm |

| 0 | 0 | 100 | 0.000 |

| 1 | 5 | 95 | 0.085 |

| 2 | 10 | 90 | 0.170 |

| 5 | 25 | 75 | 0.425 |

| 10 | 50 | 50 | 0.850 |

| 15 | 75 | 25 | 1.275 |

| 20 | 100 | 0 | 1.700 |

Data is illustrative, based on typical assay parameters described in literature. sigmaaldrich.com

Structural Determinants of Enzyme-Substrate Recognition for Ac-IEPD-pNA

The specificity of the proteolytic cleavage of Ac-IEPD-pNA is governed by precise molecular interactions between the substrate and the active site of the enzyme. nih.govresearchgate.net The active site of a protease is a three-dimensional cleft or pocket on the enzyme's surface that is structurally and chemically complementary to the substrate's recognition sequence. researchgate.net This complementarity ensures that only substrates with the correct amino acid sequence are efficiently bound and cleaved.

For Ac-IEPD-pNA, the tetrapeptide sequence IEPD is the primary determinant for its recognition by enzymes like granzyme B and caspase-8. The unique side chains and backbone conformation of this sequence allow it to fit snugly into the active site of its target proteases, facilitating the catalytic process.

To understand the specifics of enzyme-substrate recognition, the Schechter and Berger nomenclature is used. researchgate.net This system labels the amino acid residues of the substrate as P-residues, numbered P1, P2, P3, etc., moving away from the scissile bond in the N-terminal direction. The corresponding binding pockets on the protease's active site are termed S-subsites (S1, S2, S3, etc.). researchgate.netnih.gov

In the case of Ac-IEPD-pNA, the interaction with a protease like granzyme B can be broken down as follows:

P1 Residue (Asp): The aspartic acid residue is the most critical recognition element. Its negatively charged side chain fits into the S1 subsite of granzyme B, which has a complementary positively charged or polar environment that specifically accommodates acidic residues. nih.gov

P2 Residue (Pro): The proline residue interacts with the S2 subsite. The unique cyclic structure of proline introduces a specific kink in the peptide backbone, which can be a crucial determinant for correct positioning within the active site.

P3 Residue (Glu): The glutamic acid at the P3 position interacts with the S3 subsite of the protease. Like the P1 residue, its acidic side chain contributes to the binding affinity and specificity.

P4 Residue (Ile): The isoleucine residue occupies the S4 subsite. Its bulky, hydrophobic side chain forms favorable van der Waals interactions within the largely hydrophobic S4 pocket of granzyme B. nih.gov

The cooperative binding of these four residues into their respective subsites ensures the high specificity and efficiency of cleavage. researchgate.net Research has shown that an extended substrate sequence, including residues on the C-terminal side of the cleavage site (P' residues), can further enhance the efficiency of binding and cleavage by granzyme B. nih.gov

Table 2: Substrate-Protease Interactions for Ac-IEPD-pNA This interactive table details the specific interactions between the substrate's P-residues and the protease's S-subsites.

| Substrate Position | Ac-IEPD-pNA Residue | Protease Subsite | Primary Interaction Type |

| P4 | Isoleucine (Ile) | S4 | Hydrophobic |

| P3 | Glutamic Acid (Glu) | S3 | Electrostatic/Polar |

| P2 | Proline (Pro) | S2 | Steric/Conformational |

| P1 | Aspartic Acid (Asp) | S1 | Electrostatic/Hydrogen Bonding |

Ac Iepd Pna As a Probe for Specific Protease Activity

Granzyme B (GrB) Activity Assessment

Ac-IEPD-pNA is widely employed as a colorimetric substrate for measuring the activity of Granzyme B (GrB), a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. nih.govresearchgate.net Upon cleavage of the substrate by GrB, the p-nitroanilide (pNA) molecule is released, which can be detected spectrophotometrically. caymanchem.com

Elucidation of GrB Specificity and Cleavage Kinetics with Ac-IEPD-pNA

The selection of the IEPD sequence is based on combinatorial and kinetic studies that identified it as an optimal tetrapeptide sequence for cleavage by recombinant human Granzyme B. fishersci.com The enzyme exhibits a strong preference for binding to and cleaving the peptide bond following the aspartic acid residue (P1 position) within the Ile-Glu-Pro-Asp sequence. caymanchem.com

Kinetic studies have provided quantitative measures of the interaction between human Granzyme B and Ac-IEPD-pNA. The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), has been determined to be 57 µM for Ac-IEPD-pNA with recombinant Granzyme B. fishersci.com Another study reported a kcat/Km value of 66,600 M-1s-1, indicating efficient catalysis. merckmillipore.com However, it is important to note that the reactivity of some commercial Ac-IEPD-based fluorogenic substrates can be slow, with low cleavage rates observed at nanomolar enzyme concentrations. ed.ac.uk

| Kinetic Parameter | Reported Value | Enzyme Source |

| Km | 57 µM | Recombinant Granzyme B |

| kcat/Km | 66,600 M-1s-1 | Granzyme B |

Cross-Species Applicability of Ac-IEPD-pNA for GrB Assays in Mammalian Systems

While Ac-IEPD-pNA is a sensitive and specific substrate for human Granzyme B, its applicability across different mammalian species shows notable differences. nih.govresearchgate.net Studies have revealed that while human GrB efficiently hydrolyzes Ac-IEPD-pNA, mouse GrB does not. nih.gov This species-specific difference in substrate recognition is attributed to variations in the amino acid residues surrounding the P1 aspartate cleavage site. nih.gov

Specifically, research comparing human and mouse GrB has shown that human GrB can effectively cleave after the IEPD sequence, which is found in the pro-apoptotic protein Bid in both species. nih.gov In contrast, mouse GrB exhibits a significantly lower efficiency in cleaving this sequence. nih.gov This finding has been corroborated by experiments using cell lysates from human and mouse NK cells, where only the human lysates demonstrated substantial hydrolysis of Ac-IEPD-pNA. nih.gov Therefore, while Ac-IEPD-pNA is a valuable tool for assessing GrB activity in human and some allo-antigen-specific murine CTL systems, it is not a universally applicable substrate for all mammalian GrB enzymes. nih.govresearchgate.net

Caspase-8 Activity Assessment

In addition to Granzyme B, Ac-IEPD-pNA is also recognized and cleaved by Caspase-8, an initiator caspase in the extrinsic apoptosis pathway. caymanchem.com This dual specificity necessitates careful experimental design and interpretation of results to distinguish between the activities of these two proteases.

Caspase-8 Preferential Recognition and Cleavage of the IEPD Sequence

Caspase-8 preferentially binds to and cleaves the peptide bond after the aspartic acid residue in the Ile-Glu-Pro-Asp (IEPD) sequence. caymanchem.com The release of p-nitroanilide upon cleavage allows for the colorimetric quantification of Caspase-8 activity. caymanchem.com The substrate preference of Caspase-8 for tetrapeptide sequences ending in aspartic acid is a well-established characteristic of this enzyme family.

Differentiation of Ac-IEPD-pNA Specificity from Other Proteases and Substrates

While Ac-IEPD-pNA is a primary substrate for Granzyme B and Caspase-8, its specificity must be considered in the context of other proteases and related substrates. For instance, the related substrate Ac-IETD-pNA is also cleaved by both Granzyme B and Caspase-8. sigmaaldrich.comechelon-inc.comcephamls.com However, studies have indicated that mouse Granzyme B hydrolyzes Ac-IETD-pNA with significantly lower efficiency compared to human Granzyme B. nih.gov

Effector caspases, such as Caspase-3 and Caspase-7, exhibit different substrate specificities. For example, Ac-DEVD-pNA is a commonly used substrate for Caspase-3 and Caspase-7. researchgate.net The differences in the preferred peptide sequences allow for some level of distinction between the activities of various caspases and granzymes. The structural basis for these specificities lies in the amino acid residues lining the substrate-binding pockets of the enzymes. nih.gov For instance, the S3 and S4 subpockets of Caspase-3 are more accommodating to diverse amino acids compared to Caspase-7, leading to broader substrate recognition by Caspase-3. nih.gov

It's also important to note that other granzymes, such as Granzyme A and Granzyme K, have distinct substrate specificities, preferring basic amino acids like arginine or lysine (B10760008) at the P1 position, and would therefore not be expected to cleave Ac-IEPD-pNA. frontiersin.org Therefore, when using Ac-IEPD-pNA, it is crucial to consider the cellular context and the potential presence of both Granzyme B and Caspase-8 to accurately attribute the measured enzymatic activity.

Methodological Frameworks Utilizing Ac Iepd Pna in Enzymology

In Vitro Enzyme Activity Assays Employing Ac-IEPD-pNA

Ac-IEPD-pNA is widely used as a colorimetric substrate for measuring the activity of enzymes like granzyme B and caspase-8. The fundamental principle of this assay involves the enzymatic cleavage of the peptide bond between the aspartate (Asp) residue of the IEPD sequence and the pNA group. This cleavage releases pNA, which is a yellow chromophore that can be quantified by measuring its absorbance at 405 nm. sigmaaldrich.com The rate of pNA release is directly proportional to the enzyme's activity.

A typical assay involves incubating the enzyme with Ac-IEPD-pNA in a suitable buffer and monitoring the change in absorbance over time. nih.govkamiyabiomedical.com This allows for a quantitative determination of the enzyme's catalytic efficiency. For instance, a quantitative cleavage assay using Ac-IEPD-pNA has been established to determine granzyme B activity, which can be correlated with apoptosis induction. nih.gov

To ensure accurate and reproducible results, several parameters of the assay need to be optimized. These include:

Buffer Composition and pH: The choice of buffer and its pH are critical as they can significantly influence enzyme activity. For example, a buffer of 0.1M HEPES with 0.05 M MgCl2 at pH 7.3 is often used. nih.gov

Substrate Concentration: The concentration of Ac-IEPD-pNA should be carefully chosen. While higher concentrations can lead to a stronger signal, they may also cause substrate inhibition. The Michaelis constant (Km) for Ac-IEPD-pNA with recombinant granzyme B has been reported to be 57 µM, providing a guideline for selecting an appropriate substrate concentration. kamiyabiomedical.comfishersci.com

Enzyme Concentration: The amount of enzyme used should result in a linear rate of product formation over the desired time course.

Incubation Time and Temperature: The reaction is typically carried out at 37°C, and absorbance readings are taken at regular intervals to determine the initial reaction velocity. sigmaaldrich.comkamiyabiomedical.com

Solvent: Ac-IEPD-pNA is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted into an aqueous buffer for the assay. kamiyabiomedical.com It is crucial to ensure the final DMSO concentration in the reaction mixture does not inhibit the enzyme.

A generalized protocol for an Ac-IEPD-pNA-based assay in a 96-well plate format would involve adding the cell lysate or purified enzyme to wells, followed by the assay buffer and finally the Ac-IEPD-pNA substrate to initiate the reaction. The plate is then incubated, and absorbance is read at 405 nm. sigmaaldrich.com

The colorimetric nature and compatibility with microplate readers make Ac-IEPD-pNA-based assays highly suitable for high-throughput screening (HTS) of potential protease inhibitors or activators. nih.gov The simplicity of the assay allows for the rapid testing of large compound libraries. In an HTS setup, the assay is typically miniaturized to a 96- or 384-well format. Test compounds are pre-incubated with the enzyme before the addition of Ac-IEPD-pNA. A decrease in the rate of pNA formation would indicate potential inhibition, while an increase would suggest activation. This approach has been instrumental in identifying modulators of proteases like granzyme B.

Determination of Enzyme Kinetic Parameters (e.g., Michaelis-Menten Constants, Catalytic Efficiency)

Ac-IEPD-pNA is a key reagent for determining important kinetic parameters of enzymes that cleave the IEPD sequence. These parameters, including the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's substrate affinity and catalytic efficiency.

The Michaelis-Menten model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). libretexts.org By measuring the initial reaction rates at various concentrations of Ac-IEPD-pNA, a saturation curve can be generated.

For the hydrolysis of Ac-IEPD-pNA by recombinant granzyme B, the following steady-state kinetic parameters have been reported:

Km: 57 µM kamiyabiomedical.comfishersci.com

kcat: 4.16 s⁻¹ kamiyabiomedical.com

kcat/Km: 66,600 M⁻¹s⁻¹ kamiyabiomedical.com

These values indicate a high catalytic efficiency of granzyme B for this substrate.

The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S], is a common graphical method used to determine Km and Vmax from experimental data. libretexts.org This linear transformation of the Michaelis-Menten equation allows for a more straightforward determination of the kinetic constants from the x- and y-intercepts.

While the Michaelis-Menten model and its Lineweaver-Burk linearization are widely used, alternative kinetic models may be considered, especially if the enzyme exhibits non-Michaelis-Menten behavior, such as allosteric regulation or substrate inhibition. However, for the cleavage of Ac-IEPD-pNA by proteases like granzyme B, the Michaelis-Menten model has been shown to be applicable. kamiyabiomedical.com

Comparative Analysis with Fluorogenic Substrates (e.g., Ac-IEPD-AMC)

In addition to chromogenic substrates like Ac-IEPD-pNA, fluorogenic substrates are also available for measuring the activity of IEPD-cleaving proteases. A common example is Ac-IEPD-AMC, where the peptide is linked to 7-amino-4-methylcoumarin (B1665955) (AMC). medchemexpress.com Enzymatic cleavage releases AMC, a fluorescent molecule, which can be detected with high sensitivity. Another fluorogenic substrate is Ac-IEPD-AFC (7-amino-4-trifluoromethylcoumarin). sigmaaldrich.comapexbt.com

The choice between a chromogenic and a fluorogenic substrate depends on the specific requirements of the experiment.

Chromogenic Assays (e.g., Ac-IEPD-pNA):

Advantages:

Simple and cost-effective instrumentation (spectrophotometer or microplate reader). nih.gov

Assay procedure is generally straightforward. rapidmicrobiology.com

Less susceptible to interference from fluorescent compounds in the sample.

Limitations:

Lower sensitivity compared to fluorogenic assays. ed.ac.uk

The color of the pNA product can be masked by colored compounds in the sample.

Fluorogenic Assays (e.g., Ac-IEPD-AMC):

Advantages:

Higher sensitivity, allowing for the detection of lower enzyme concentrations. nih.govresearchgate.net

Wider dynamic range.

Limitations:

Requires a more specialized and expensive instrument (fluorometer or fluorescent plate reader). nih.gov

Susceptible to interference from fluorescent compounds in the sample or autofluorescence from biological materials.

The fluorophore itself can sometimes influence the enzyme's activity. For example, the Km of recombinant human granzyme B for Ac-IEPD-AMC is 160 µM, which is higher than that for Ac-IEPD-pNA, and the Vmax is about eight-fold lower. fishersci.com

The following table provides a comparative overview of these two detection methodologies:

| Feature | Chromogenic (Ac-IEPD-pNA) | Fluorogenic (Ac-IEPD-AMC) |

| Detection Principle | Absorbance of p-nitroanilide (pNA) at 405 nm | Fluorescence of 7-amino-4-methylcoumarin (AMC) at Ex/Em ~360/450 nm fishersci.com |

| Sensitivity | Lower ed.ac.uk | Higher nih.govresearchgate.net |

| Instrumentation | Spectrophotometer/Microplate Reader nih.gov | Fluorometer/Fluorescent Plate Reader nih.gov |

| Cost | Generally lower | Generally higher |

| Interference | Colored compounds | Fluorescent compounds, autofluorescence |

| Km for Granzyme B | 57 µM kamiyabiomedical.comfishersci.com | 160 µM fishersci.com |

| Vmax for Granzyme B | Higher fishersci.com | Lower (approx. 8-fold) fishersci.com |

Integration of Ac-IEPD-pNA into Cellular Lysate Assays for Endogenous Protease Activity

The chromogenic substrate Ac-IEPD-pNA (trifluoroacetate salt) serves as a valuable tool in enzymology for quantifying the activity of specific endogenous proteases within complex biological mixtures such as cellular lysates. This tetrapeptide substrate, N-acetyl-Ile-Glu-Pro-Asp-p-nitroanilide, is designed to be recognized and cleaved by proteases that have a preference for the IEPD sequence. The primary endogenous enzymes targeted by this substrate are granzyme B and caspase-8. echelon-inc.com Upon enzymatic cleavage at the aspartate residue, the p-nitroanilide (pNA) moiety is released, which produces a yellow color that can be quantified by measuring its absorbance at approximately 405 nm. This colorimetric readout allows for a direct measurement of the enzymatic activity present in the cell lysate.

The preparation of cellular lysates for use with Ac-IEPD-pNA typically involves harvesting cells and lysing them in a buffer that maintains the stability and activity of the target proteases. A common lysis buffer formulation includes 50 mM Tris-HCl (pH 7.5), 0.3% NP-40, and 1.0 mM DTT, with cells lysed at a density of 2 x 10^6 cells/mL. researchgate.net The assay is then performed by incubating a small volume of the cell lysate with the Ac-IEPD-pNA substrate, typically at a final concentration of 0.2 mM, in an appropriate assay buffer. researchgate.net The reaction is incubated at 37°C, and the change in absorbance at 405 nm is monitored over time.

Detailed Research Findings

Ac-IEPD-pNA has been instrumental in elucidating the activity of endogenous granzyme B and caspase-8 in various cell types and under different experimental conditions.

Granzyme B Activity in Leukemia Cell Lines:

A notable application of Ac-IEPD-pNA is in the study of immune surveillance and evasion by cancer cells. Research has utilized this substrate to measure the activity of granzyme B in different leukemia cell lines. These studies have investigated the role of the endogenous serpinB9/protease inhibitor-9 (PI-9), a known inhibitor of granzyme B. By treating various PI-9-negative and PI-9-expressing leukemia cell lines with a cytotoxic granule isolate, a direct correlation between PI-9 expression levels and the suppression of granzyme B activity was established. This was quantified by measuring the cleavage of Ac-IEPD-pNA. The findings demonstrated that higher levels of constitutive PI-9 expression led to a significant reduction in granzyme B activity, which in turn correlated with decreased activation of downstream effector caspases like caspase-3. nih.gov

| Cell Line | Cell Type | PI-9 Expression Status | Relative Granzyme B Activity (% of Control) |

|---|---|---|---|

| Jurkat | Lymphoblastic | Negative | ~100% |

| U937 | Myeloblastic | Negative | ~95% |

| K562 | Myeloblastic | Expressing | ~40% |

| LCL-1 | EBV-transformed B-cell | Expressing | ~30% |

| Daudi | Lymphoblastic | Expressing | ~25% |

Caspase-8 Activity in Apoptosis:

Ac-IEPD-pNA is also employed to measure the activity of endogenous caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. For instance, in Jurkat T-cell variants, the enzymatic activity of caspase-8 has been assessed using the closely related substrate Ac-IETD-pNA following stimulation with phorbol (B1677699) myristate acetate (B1210297) (PMA). In a Jurkat variant expressing a dominant-negative IκBα (IkB-αDN), which leads to the inhibition of NF-κB, PMA stimulation resulted in a 1.6-fold increase in caspase-8 activity. researchgate.net This indicates that in the absence of NF-κB's protective effects, PMA can promote caspase-8 activation.

Further research in Jurkat cells has demonstrated the critical role of caspase-8 in tumor necrosis factor (TNF)-induced signaling pathways. In caspase-8-deficient Jurkat cells, TNF treatment failed to induce the activation of acid sphingomyelinase (A-SMase), a key enzyme in the production of the second messenger ceramide. researchgate.net Reconstitution of these cells with caspase-8 restored the TNF-induced A-SMase activation. researchgate.net While this study did not directly report Ac-IEPD-pNA cleavage values, it highlights a system where this substrate can be effectively used to quantify the restoration of caspase-8 activity.

| Cell Variant | Treatment | Fold Increase in Caspase-8 Activity (relative to untreated) |

|---|---|---|

| Jurkat IκB-αWT | PMA (20 ng/ml) | No significant change |

| Jurkat IκB-αDN | PMA (20 ng/ml) | 1.6 |

| Caspase-8 Deficient Jurkat | TNF-α | No activity |

| Caspase-8 Reconstituted Jurkat | TNF-α | Activity restored |

Species-Specific Considerations:

It is important to note that the efficiency of Ac-IEPD-pNA cleavage can be species-dependent. While human granzyme B efficiently hydrolyzes this substrate, murine granzyme B shows significantly lower activity towards it. This is due to differences in the substrate-binding pockets of the two enzymes. Therefore, when conducting studies with cell lysates from different species, it is crucial to validate the substrate's efficacy or use alternative substrates known to be more suitable for the species .

Ac Iepd Pna in Investigating Cellular and Immune Signaling Pathways

Contribution to Apoptosis Research via Caspase-8 and Granzyme B Activity Assessment

Ac-IEPD-pNA is a colorimetric substrate for two pivotal proteases in the apoptotic process: granzyme B and caspase-8. Both enzymes recognize and cleave the specific amino acid sequence Ile-Glu-Pro-Asp (IEPD). This cleavage event liberates the chromophore p-nitroanilide (pNA), which can be measured by spectrophotometry at a wavelength of 405 nm. fishersci.com The amount of pNA released is directly proportional to the enzymatic activity of granzyme B or caspase-8 in the sample, providing a quantitative measure of their function.

This methodology has proven valuable in various research contexts. For instance, a quantitative assay using Ac-IEPD-pNA was established to determine granzyme B activity in leukemia cell lines. nih.gov This study successfully demonstrated a direct correlation between the inhibition of granzyme B activity, as measured by the substrate, and a subsequent reduction in the activation of downstream executioner caspases like caspase-3, solidifying the link between granzyme B and the induction of apoptosis. nih.gov

It is noteworthy that while the IEPD sequence is recognized by both human granzyme B and caspase-8, there are species-specific differences in granzyme B substrate preference. nih.gov Studies have shown that human granzyme B efficiently cleaves the IEPD sequence, whereas mouse granzyme B does not, a crucial consideration for researchers working with different model systems. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Compound Name | Ac-IEPD-pNA (trifluoroacetate salt) | |

| Full Name | N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-N-(4-nitrophenyl)-L-α-asparagine | |

| Function | Colorimetric substrate for Granzyme B and Caspase-8 | |

| Mechanism | Enzymatic cleavage releases p-nitroanilide (pNA), detectable at 405 nm | fishersci.com |

| Molecular Formula | C₂₈H₃₈N₆O₁₁ • XCF₃COOH | |

| Formula Weight | 634.6 g/mol |

Apoptosis is executed through a cascade of proteolytic enzymes called caspases. Initiator caspases, such as caspase-8, are activated first and are responsible for activating downstream effector caspases, which then dismantle the cell. The ability to measure the activity of initiator caspases is therefore fundamental to understanding the progression of apoptosis.

Ac-IEPD-pNA provides a means to directly quantify the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. By incubating cell lysates with Ac-IEPD-pNA and measuring the release of pNA, researchers can determine the level of active caspase-8, providing a snapshot of the apoptotic signaling status within that cell population. nih.gov This allows for the investigation of events that occur downstream of caspase-8 activation. apexbt.com For example, demonstrating that inhibition of granzyme B activity leads to reduced caspase-3 activation relies on assays for both enzymes, with Ac-IEPD-pNA serving to quantify the upstream granzyme B-driven events that can lead to caspase activation. nih.gov

Assessment of Cytotoxic T Lymphocyte (CTL) Activity and Immune Cell Effector Functions

Cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells are essential components of the immune system, tasked with eliminating virus-infected and cancerous cells. nih.govqiagen.com They achieve this primarily through the granule exocytosis pathway, where they release the pore-forming protein perforin (B1180081) and a family of serine proteases called granzymes into the target cell. nih.govresearchgate.net Granzyme B is the most prominent of these proteases and is a potent inducer of apoptosis once inside the target cell's cytoplasm. nih.gov

The cytotoxic potential of a CTL or NK cell population is directly related to the amount of active granzyme B they can deliver to a target cell. Therefore, measuring granzyme B activity serves as a reliable proxy for CTL effector function. The Ac-IEPD-pNA substrate is used to quantify the total granzyme B activity within a lysate of CTLs, providing a measure of their cytotoxic capacity. nih.gov

| Enzyme | Pathway | Role | Reference |

|---|---|---|---|

| Granzyme B | Immune surveillance, Extrinsic Apoptosis | Induces apoptosis in target cells; released by CTLs and NK cells. | nih.govresearchgate.net |

| Caspase-8 | Extrinsic Apoptosis | Initiator caspase activated by death receptors; activates downstream caspases. | nih.gov |

| Caspase-3 | Apoptosis (Common Pathway) | Executioner caspase; cleaves cellular substrates to carry out cell death. | nih.gov |

A key challenge in immunology is to quantify the effectiveness of a T-cell response against a specific antigen, such as one derived from a virus or a tumor. A novel cytotoxicity assay was developed specifically to evaluate these antigen-specific CTL responses by using Ac-IEPD-pNA to measure granzyme B activity. This method provides a quantitative and colorimetric readout of the cytotoxic potential of CTLs that have been stimulated by a particular antigen, offering a powerful tool for vaccine development and cancer immunotherapy research.

Implications for Understanding Crosstalk Between Apoptotic and Necroptotic Pathways

Cells possess multiple ways to die, and the decision between these fates is tightly regulated. Two major forms of programmed cell death are apoptosis and necroptosis. While apoptosis is a caspase-dependent, non-inflammatory process, necroptosis is a caspase-independent form of programmed necrosis that results in cell lysis and inflammation. nih.govrockland.com

A critical molecular switch that determines whether a cell undergoes apoptosis or necroptosis is the initiator caspase, caspase-8. nih.govmdpi.com In response to signals from death receptors like the TNF receptor, caspase-8 is activated. researchgate.net Active caspase-8 not only triggers the apoptotic cascade but also actively suppresses necroptosis by cleaving key necroptotic signaling proteins, namely RIPK1 (Receptor-Interacting Protein Kinase 1) and RIPK3. nih.govmdpi.com

When caspase-8 is absent or its activity is inhibited, the necroptotic pathway is engaged. mdpi.com RIPK1 and RIPK3 are free to interact and phosphorylate each other, leading to the activation of MLKL (Mixed Lineage Kinase Domain-Like), the ultimate executioner of necroptosis. rockland.com

The use of Ac-IEPD-pNA to measure caspase-8 activity is therefore highly relevant to studying this crucial cell fate decision. By quantifying the level of active caspase-8 in a given cellular context, researchers can infer the cell's commitment to apoptosis and its suppression of the necroptotic pathway. A decrease in Ac-IEPD-pNA cleavage, indicating low caspase-8 activity, could suggest a cellular environment permissive for necroptosis. This makes the substrate a valuable tool for investigating the molecular crosstalk and the delicate balance between these two distinct cell death modalities. nih.govmdpi.com

Advanced Research Applications and Derivative Studies of Ac Iepd Pna

Design and Synthesis of Ac-IEPD-pNA Analogs and Protease Inhibitors

Building upon the IEPD sequence, researchers have designed a variety of analogs and inhibitors to modulate the activity of target proteases, primarily caspases and granzyme B. These efforts aim to create tools with improved specificity, potency, and desired modes of action, such as reversible or irreversible inhibition.

Development of Peptide-Based Reversible and Irreversible Inhibitors for Target Proteases

The development of protease inhibitors based on substrate sequences like IEPD is a key strategy in apoptosis research and drug discovery. These inhibitors are broadly categorized as either reversible or irreversible, distinguished by their mechanism of interaction with the enzyme's active site.

Reversible Inhibitors: These compounds typically bind non-covalently to the protease active site. A common strategy involves replacing the cleavable pNA group of a substrate with a warhead that interacts with the catalytic residues without forming a permanent bond. An aldehyde group (-CHO) is a frequently used warhead for creating reversible inhibitors. For instance, Ac-IEPD-CHO acts as a reversible inhibitor of granzyme B and caspase-8, with a reported inhibition constant (Ki) of 80 nM for granzyme B. medchemexpress.com Similarly, the well-studied caspase-3 inhibitor Ac-DEVD-CHO demonstrates potent, reversible inhibition of group II caspases. selleckchem.com

Irreversible Inhibitors: These inhibitors form a stable, covalent bond with the protease, permanently deactivating it. A popular choice for a warhead in irreversible caspase inhibitors is the fluoromethylketone (fmk) group. This group reacts with the active site cysteine residue of caspases. nih.gov Examples include Z-VAD-FMK, a broad-spectrum or pan-caspase inhibitor that irreversibly blocks apoptosis, and Z-IETD-FMK, which shows specificity for caspase-8. selleckchem.com Another class of irreversible inhibitors utilizes an O-phenoxy (OPh) group, such as the pan-caspase inhibitor Q-VD-OPh. nih.gov These compounds are invaluable tools for studying the roles of specific caspases in cellular pathways. nih.gov

The table below summarizes examples of reversible and irreversible inhibitors based on caspase-preferred peptide sequences.

| Inhibitor Name | Peptide Sequence | Warhead | Inhibition Type | Target(s) |

| Ac-IEPD-CHO | IEPD | Aldehyde (-CHO) | Reversible | Granzyme B, Caspase-8 |

| Ac-DEVD-CHO | DEVD | Aldehyde (-CHO) | Reversible | Caspase-3, Caspase-7 |

| Z-VAD-FMK | VAD | Fluoromethylketone (-fmk) | Irreversible | Pan-caspase |

| Z-IETD-FMK | IETD | Fluoromethylketone (-fmk) | Irreversible | Caspase-8, Granzyme B |

| Q-VD-OPh | VD | O-phenoxy (-OPh) | Irreversible | Pan-caspase |

Structure-Activity Relationship (SAR) Studies of Ac-IEPD-pNA Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of peptide-based inhibitors. nih.govfrontiersin.org This iterative process involves systematically modifying the chemical structure of a lead compound, such as one based on the Ac-IEPD-pNA sequence, and evaluating the impact of these changes on its biological activity. mdpi.com

For peptide substrates and inhibitors, SAR studies often focus on substitutions at the P-positions (P1, P2, P3, P4, etc.), which correspond to the amino acid residues N-terminal to the cleavage site that fit into the protease's binding pockets (S1, S2, S3, S4). researchgate.net

P1 Position: For caspases, the P1 position is highly conserved and requires an Aspartate (Asp) residue for recognition and cleavage. nih.gov Therefore, modifications at this position are generally not tolerated.

P2-P5 Positions: The S2 to S5 binding sites of different proteases have varying sizes, shapes, and charge distributions, which allows for the design of selective inhibitors. For example, studies on caspase-3 have shown that its S2 pocket is a hydrophobic groove, while the S3 site is hydrophilic and polar. nih.gov In contrast, caspase-2 and caspase-3 share similar hydrophobic S5 sites, a feature not conserved in caspases-1, 7, 8, and 9. nih.govnih.gov By modifying the P2, P3, and P5 residues of a peptide inhibitor, its selectivity for a specific caspase can be significantly enhanced. For instance, replacing the P2 Alanine in the VDVAD sequence with a bulkier substituent was shown to decrease activity against caspase-3 while maintaining potent inhibition of caspase-2. nih.gov

The goal of SAR is to develop a pharmacophoric portrayal of the protease's active site, which aids in the design of highly selective and potent inhibitors. pnas.org This information can be used to convert a peptide substrate into a specific inhibitor by attaching an electrophilic warhead. nih.gov

Rational Design of Modified Substrates for Enhanced Specificity or Catalytic Efficiency

Beyond creating inhibitors, the IEPD sequence can be modified to develop substrates with enhanced features. Rational design aims to produce tools that are more specific to a single protease or are cleaved more efficiently, leading to higher signal amplification in assays.

Engineering Protease Specificity through Iterative Substrate Modification and Selection

The process of defining and engineering protease specificity has been revolutionized by high-throughput screening methods using large, diverse peptide libraries. nih.gov Techniques like CLiPS (Cellular Libraries of Peptide Substrates) allow for the quantitative kinetic screening of vast numbers of potential substrates displayed on the surface of cells. ucsb.edunih.govpnas.org

This approach involves:

Library Generation: Creating a library of peptides where specific positions (e.g., P2, P3, P4) are randomized. These libraries are often fused to a reporter, such as a fluorescent protein. ucsb.edupnas.org

Screening: The library is exposed to the target protease. Cells displaying substrates that are efficiently cleaved by the protease show a change in fluorescence.

Selection: Fluorescence-Activated Cell Sorting (FACS) is used to isolate the cells displaying the most efficiently cleaved substrates. nih.gov

Iteration: The sequences of the best substrates are identified, and this information can be used to create a new, more focused library for further rounds of selection to fine-tune specificity. nih.gov

This iterative process of substrate modification and selection allows researchers to unambiguously identify the consensus cleavage sequence for a given protease. For example, the CLiPS method successfully identified the DXVDG consensus sequence for caspase-3. ucsb.edu Such methods can be applied to the IEPD sequence to discover variants that are more selectively or efficiently cleaved by caspase-8 or granzyme B, distinguishing their activity from one another.

Computational Modeling and Simulation of Ac-IEPD-pNA Interactions with Proteases

Computational approaches provide powerful insights into the dynamic interactions between substrates like Ac-IEPD-pNA and their target proteases at an atomic level. These in silico methods complement experimental work by explaining observed specificities and guiding the design of new derivatives.

Molecular Dynamics Simulations and Ligand Binding Site Analysis for Substrate Optimization

Molecular Dynamics (MD) simulations are a key computational tool used to model the physical movements of atoms and molecules over time. nih.gov By simulating a protease in complex with a substrate like Ac-IEPD-pNA, researchers can gain a detailed understanding of the factors governing binding and catalysis.

A study performing MD simulations of caspase-3 with a DEVDG peptide substrate provides a template for how such analyses would be applied to the IEPD sequence. nih.gov The key aspects of this analysis include:

Binding Site Analysis: MD simulations reveal the precise interactions between the substrate's side chains (P1-P5) and the protease's binding pockets (S1-S5). This includes identifying critical hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net For example, simulations can confirm the importance of the S1 pocket's interaction with the P1-Asp residue and map the specific contacts in the S2, S3, and S4 pockets. nih.gov

Conformational Dynamics: These simulations show how the enzyme and substrate change shape upon binding. They can reveal correlated motions within the protease, such as movements in the active site loops that are necessary to accommodate the substrate and achieve a catalytically competent conformation. nih.gov

Substrate Optimization: The insights gained from MD simulations can guide the rational design of new substrates or inhibitors. By understanding which interactions are most critical for binding, researchers can propose modifications to the peptide sequence to enhance affinity or specificity. nih.gov For example, if a simulation shows a suboptimal fit in the S3 pocket, a new derivative with a different P3 amino acid could be designed and tested.

The combination of computational modeling and experimental validation provides a powerful workflow for the development of optimized protease substrates and inhibitors based on known sequences like IEPD.

Novel Applications in Biochemical Tool Development

The foundational principle of Ac-IEPD-pNA as a specific substrate for granzyme B and caspase-8 has paved the way for its adaptation and the development of more sophisticated biochemical tools. The Ile-Glu-Pro-Asp (IEPD) peptide sequence is the critical recognition motif that has been exploited in the creation of a variety of probes for studying protease activity in complex biological systems.

Development of Imaging Probes for In Vivo Protease Activity Monitoring

While Ac-IEPD-pNA itself is a colorimetric substrate primarily used for in vitro assays, its core IEPD tetrapeptide sequence has been instrumental in the rational design of advanced imaging probes for the real-time, non-invasive monitoring of protease activity in vivo. The development of such probes is a significant leap from traditional endpoint assays, offering dynamic insights into cellular processes within a living organism.

The transition from a colorimetric assay to an in vivo imaging tool necessitates the replacement of the p-nitroanilide (pNA) chromophore with a reporter moiety suitable for detection through sensitive imaging modalities, such as fluorescence or positron emission tomography (PET).

Fluorescent Probes:

One common strategy involves substituting the pNA group with a fluorophore that is quenched until the IEPD sequence is cleaved by the target protease. This "turn-on" fluorescence mechanism provides a high signal-to-background ratio. For instance, fluorogenic substrates like Ac-IEPD-AMC (7-amino-4-methylcoumarin) have been developed, where the release of the fluorescent AMC molecule upon cleavage can be quantified. fishersci.com Although Ac-IEPD-AMC has a higher Michaelis constant (Km) of 160 µM for granzyme B compared to 57 µM for Ac-IEPD-pNA, it offers the advantage of fluorescent detection. fishersci.comfishersci.com

Further advancements have led to the creation of Förster Resonance Energy Transfer (FRET) probes. In this design, the IEPD peptide is flanked by a donor fluorophore and a quencher molecule. nih.gov In the intact probe, the fluorescence of the donor is suppressed by the quencher. Upon enzymatic cleavage of the IEPD linker, the donor and quencher are separated, leading to a detectable fluorescent signal. nih.gov Researchers have synthesized and tested various combinations of fluorophores and quenchers to optimize the reactivity and detection limits of these IEPD-based FRET probes. nih.gov

Positron Emission Tomography (PET) Probes:

For deeper tissue imaging, the IEPD peptide sequence has been incorporated into probes for PET, a highly sensitive molecular imaging technique. This involves labeling the peptide with a positron-emitting radionuclide. The general strategy for creating such peptide-based PET probes involves several key steps:

Peptide Synthesis: The core peptide sequence (in this case, IEPD or its analogs) is synthesized.

Chelator Conjugation: A chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), is covalently attached to the peptide. nih.gov This chelator securely binds the metallic radioisotope.

Radiolabeling: The peptide-chelator conjugate is then reacted with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). nih.govrsc.org Alternatively, non-metallic radioisotopes like Fluorine-18 (¹⁸F) can be incorporated through multi-step organic synthesis. nih.govnih.gov

While specific studies detailing the direct conversion of Ac-IEPD-pNA to a PET probe are not prevalent, the principle of using the IEPD sequence as a targeting moiety is well-established in the development of granzyme B-targeted PET imaging agents. For example, research has demonstrated the development of ⁶⁸Ga-labeled peptides for imaging granzyme B expression, which serves as a biomarker for immunotherapy response.

The development of these advanced imaging probes, built upon the foundational knowledge of the IEPD sequence from substrates like Ac-IEPD-pNA, represents a significant step towards understanding the complex roles of proteases in health and disease in a living context.

Interactive Data Tables

| Property | Value | Reference |

|---|---|---|

| Synonyms | Ac-Ile-Glu-Pro-Asp-p-nitroanilide, Caspase-8 Chromogenic Substrate, Granzyme B Substrate VIII | |

| Purity | ≥95% |

| Application Area | Specific Use | Key Principle | Reference |

|---|---|---|---|

| In Vitro Enzyme Assays | Quantification of granzyme B and caspase-8 activity | Colorimetric detection of released p-nitroanilide (pNA) at 405 nm. | fishersci.com |

| Inhibitor Screening | High-throughput screening for inhibitors of granzyme B and caspase-8 | Reduction in the rate of pNA release in the presence of an inhibitor. | |

| Biomarker Discovery | Measurement of protease activity in clinical samples (e.g., cell lysates, tissue extracts) | Correlation of enzyme activity levels with disease states or treatment responses. | |

| Biochemical Tool Development | Basis for creating fluorogenic and FRET probes | Replacement of pNA with a fluorophore/quencher pair for fluorescent detection of cleavage. | nih.gov |

| In Vivo Imaging | Core peptide sequence for PET probe development | Labeling of the IEPD peptide with a positron-emitting radionuclide for non-invasive imaging. | nih.gov |

Q & A

What is the mechanistic basis for using Ac-IEPD-pNA as a substrate for Granzyme B and Caspase-8?

Level: Basic

Answer:

Ac-IEPD-pNA is a chromogenic substrate designed to detect the enzymatic activity of Granzyme B and Caspase-7. The substrate contains the peptide sequence Ile-Glu-Pro-Asp (IEPD) , which is selectively cleaved by these enzymes. Upon cleavage, the para-nitroaniline (pNA) moiety is released, producing a yellow color detectable at 405 nm via spectrophotometry. This colorimetric signal is proportional to enzyme activity, enabling quantitative assessment .

Methodological Considerations:

- Wavelength calibration : Ensure spectrophotometer accuracy at 405 nm.

- Substrate stability : Store lyophilized powder at -20°C to prevent hydrolysis.

- Interference checks : Include negative controls (e.g., enzyme inhibitors like Z-VAD-FMK for Caspase-8) to validate specificity .

What experimental parameters are critical for optimizing Granzyme B activity assays using Ac-IEPD-pNA?

Level: Basic

Answer:

Key parameters include:

- pH : Optimal activity for Granzyme B occurs in pH 7.4–8.0 buffers (e.g., HEPES or Tris-HCl).

- Temperature : Standard assays are conducted at 37°C , but kinetic studies may vary.

- Substrate concentration : Use 100–200 µM Ac-IEPD-pNA to avoid substrate depletion or inhibition.

- Reaction time : Monitor absorbance for 30–60 minutes to capture linear kinetic phases .

Validation Steps:

- Linearity testing : Confirm enzyme activity proportionality using serial dilutions.

- Inhibition controls : Co-incubate with specific inhibitors (e.g., Ac-IEPD-CHO for Granzyme B).

How can researchers address contradictory data in Granzyme B activity measurements across studies?

Level: Advanced

Answer:

Contradictions often arise from:

- Enzyme source variability : Recombinant vs. endogenous Granzyme B (e.g., differing post-translational modifications).

- Substrate purity : Verify ≥95% purity via HPLC ( notes Bertin’s LC-MS/MS services) .

- Assay interference : Contaminating proteases or cellular debris in lysates may hydrolyze Ac-IEPD-pNA non-specifically.

Resolution Strategies:

- Standardize protocols : Use recombinant enzymes and include protease inhibitors (e.g., PMSF).

- Cross-validate with alternative methods : Compare colorimetric data with fluorogenic substrates (e.g., Ac-IEPD-AFC) .

- Statistical analysis : Apply ANOVA to assess inter-experimental variability .

Does the trifluoroacetate counterion influence the stability or solubility of Ac-IEPD-pNA?

Level: Advanced

Answer:

The trifluoroacetate (TFA) counterion enhances solubility in aqueous buffers but may introduce assay artifacts:

- pH effects : TFA’s acidity (pKa ~0.5) can lower buffer pH if not neutralized.

- Interference in MS : TFA suppresses ionization in mass spectrometry, requiring desalting steps for LC-MS workflows .

Experimental Mitigation:

- Buffer adjustment : Neutralize TFA with ammonium bicarbonate before assays.

- Solubility testing : Dissolve Ac-IEPD-pNA in DMSO (≤5% v/v) to avoid precipitation.

How can specificity of Ac-IEPD-pNA for Granzyme B over related proteases (e.g., Caspase-3) be confirmed?

Level: Advanced

Answer:

Stepwise Validation:

Inhibitor panels : Test Caspase-3-specific inhibitors (e.g., DEVD-CHO) to rule out cross-reactivity.

Kinetic analysis : Compare kcat/KM values for Ac-IEPD-pNA with other substrates (e.g., Ac-DEVD-pNA for Caspase-3).

Protease profiling : Use proteome arrays to screen for off-target hydrolysis .

Example Data:

| Enzyme | kcat/KM (M<sup>-1</sup>s<sup>-1</sup>) |

|---|---|

| Granzyme B | 2.5 × 10<sup>4</sup> |

| Caspase-8 | 1.8 × 10<sup>4</sup> |

| Caspase-3 | <1 × 10<sup>2</sup> |

What are the best practices for normalizing Granzyme B activity data in heterogeneous cell lysates?

Level: Advanced

Answer:

Normalization requires addressing:

- Protein concentration : Use Bradford or BCA assays to standardize lysate input.

- Cellular heterogeneity : Isolate cytotoxic lymphocytes (e.g., CD8<sup>+</sup> T cells) via FACS to reduce variability.

- Activity correction : Express data as ΔA405/min/mg protein to account for lysate differences .

Advanced Techniques:

- Compartmentalization assays : Measure Granzyme B release using digitonin-permeabilized cells.

- In-gel assays : Confirm activity via zymography with Ac-IEPD-pNA overlay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.